molecular formula C18H24O4 B072648 2-Hydroxyestriol CAS No. 1232-80-0

2-Hydroxyestriol

Cat. No. B072648
CAS RN: 1232-80-0
M. Wt: 304.4 g/mol
InChI Key: ZUGCDOZAVASBQT-SLVREZFOSA-N
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Description

2-Hydroxyestriol, also known as estra-1,3,5(10)-triene-2,3,16α,17β-tetrol, is an endogenous catechol estrogen and metabolite of estriol . It is a suspected carcinogen of carcinogenicity category 2 .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyestriol is represented by the empirical formula C18H24O4 . Its molecular weight is 304.38 .


Chemical Reactions Analysis

2-Hydroxyestradiol, a metabolite of 17β-estradiol with minimal estrogenic activity, possesses antioxidant effects and reacts with DNA to form stable adducts and exerts genotoxicity . It induces phenotypical changes indicative of neoplastic transformation .


Physical And Chemical Properties Analysis

2-Hydroxyestriol is a powder with a molecular weight of 304.38 . It is off-white in color .

Scientific Research Applications

Application in Cancer Research

2-Hydroxyestriol is a metabolite of estriol and has been studied in the context of cancer research .

Method of Application

In cancer research, 2-Hydroxyestriol is often studied in vitro (in a controlled lab environment rather than in living organisms) and in vivo (in living organisms). The specific methods of application can vary widely depending on the type of cancer being studied .

Results or Outcomes

2-Hydroxyestriol has been found to have potential anticancer properties. For instance, it has been observed that 2-Hydroxyestriol can inhibit colorectal cancer cell proliferation, migration, epithelial-to-mesenchymal transition progression, and tumor growth . However, more research is needed to fully understand its role and potential therapeutic applications in cancer treatment.

Application in Endocrinology

2-Hydroxyestriol is an endogenous catechol estrogen and metabolite of estriol, which means it plays a role in the body’s endocrine system .

Method of Application

In endocrinology, 2-Hydroxyestriol is often studied through observational studies and laboratory experiments. This can involve measuring levels of 2-Hydroxyestriol in the body under different conditions or studying its effects on cells in a lab .

Results or Outcomes

Research has suggested that women with predominant estrogen metabolism through the 2-hydroxyl (inactive) pathway have lower bone mineral density compared with those with predominant 16α-hydroxylation (active). This suggests that the metabolism of estrogens like 2-Hydroxyestriol could play a role in conditions like osteoporosis .

Application in Neuroscience

2-Hydroxyestriol, being an endogenous catechol estrogen and metabolite of estriol, may have implications in neuroscience .

Method of Application

In neuroscience, 2-Hydroxyestriol could be studied through in vitro experiments on neural cells or in vivo experiments on animal models. The specific methods of application can vary widely depending on the specific area of neuroscience being studied .

Results or Outcomes

While specific studies on 2-Hydroxyestriol in neuroscience are limited, it’s known that estrogens play a crucial role in various brain functions, including cognition, mood, pain, and motor coordination. Therefore, 2-Hydroxyestriol, as a metabolite of estriol, might also have significant effects in these areas .

Application in Immunology

2-Hydroxyestriol, as an endogenous catechol estrogen, might have implications in immunology .

Method of Application

In immunology, 2-Hydroxyestriol could be studied through in vitro experiments on immune cells or in vivo experiments on animal models. The specific methods of application can vary widely depending on the specific area of immunology being studied .

Results or Outcomes

Estrogens are known to have immunomodulatory effects, influencing both innate and adaptive immune responses. Therefore, 2-Hydroxyestriol, as a metabolite of estriol, might also have significant effects in these areas .

Application in Environmental Science

2-Hydroxyestriol, as an endogenous catechol estrogen, might have implications in environmental science .

Method of Application

In environmental science, 2-Hydroxyestriol could be studied through environmental sampling and laboratory analysis. The specific methods of application can vary widely depending on the specific area of environmental science being studied .

Results or Outcomes

Estrogens, including 2-Hydroxyestriol, are known to be endocrine-disrupting chemicals (EDCs) that can be discharged consistently and directly into surface waters with wastewater treatment plants (WWPTs) effluents, disposal sludges, and in storm-water runoff .

Application in Genetics

2-Hydroxyestriol, being an endogenous catechol estrogen and metabolite of estriol, may have implications in genetics .

Method of Application

In genetics, 2-Hydroxyestriol could be studied through in vitro experiments on genetic material or in vivo experiments on animal models. The specific methods of application can vary widely depending on the specific area of genetics being studied .

Results or Outcomes

While specific studies on 2-Hydroxyestriol in genetics are limited, it’s known that estrogens play a crucial role in various genetic expressions. Therefore, 2-Hydroxyestriol, as a metabolite of estriol, might also have significant effects in these areas .

Application in Toxicology

2-Hydroxyestriol, as an endogenous catechol estrogen, might have implications in toxicology .

Method of Application

In toxicology, 2-Hydroxyestriol could be studied through in vitro experiments on cells or in vivo experiments on animal models. The specific methods of application can vary widely depending on the specific area of toxicology being studied .

Results or Outcomes

2-Hydroxyestriol is a suspected carcinogen of carcinogenicity category 2 . Therefore, it might have significant effects in toxicology .

Safety And Hazards

2-Hydroxyestriol is suspected of causing cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16,17-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c1-18-5-4-10-11(13(18)8-16(21)17(18)22)3-2-9-6-14(19)15(20)7-12(9)10/h6-7,10-11,13,16-17,19-22H,2-5,8H2,1H3/t10-,11+,13-,16+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGCDOZAVASBQT-SLVREZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=CC(=C(C=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=CC(=C(C=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924400
Record name 2-Hydroxyestriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyestriol

CAS RN

1232-80-0
Record name 2-Hydroxyestriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001232800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyestriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyestriol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYESTRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS3NDJ547R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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